N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that features an indole moiety, an ethanediamide linkage, and a sulfonylated oxazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the ethanediamide linkage, and finally, the introduction of the sulfonylated oxazinan ring. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction of the sulfonyl group can produce thiol-containing compounds.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure may exhibit biological activity, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The sulfonylated oxazinan ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds feature an indole moiety linked to a heterocyclic ring via a vinyl group and are used in medicinal and bioorganic chemistry.
(2S)-2-(1H-indol-3-yl)hexanoic acid: This compound belongs to the class of indole-3-acetic acid derivatives and is used in various biological studies.
(2S)-2-(1H-indol-3-yl)pentanoic acid: Another indole-3-acetic acid derivative with applications in biological research.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of an indole moiety, an ethanediamide linkage, and a sulfonylated oxazinan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-17-7-9-19(10-8-17)34(31,32)28-13-4-14-33-22(28)16-27-24(30)23(29)25-12-11-18-15-26-21-6-3-2-5-20(18)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOKCFHYBLQBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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